![molecular formula C19H20N4O2 B2757169 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)-2-methylpropanehydrazide CAS No. 518018-87-6](/img/structure/B2757169.png)
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)-2-methylpropanehydrazide
Description
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)-2-methylpropanehydrazide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
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Scientific Research Applications
- Research : Scientists have designed and synthesized structurally simple 1-benzyl-1H-imidazoles as selective CYP11B2 inhibitors. One notable lead is MOERAS115 (4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile), which displays an impressive IC50 for CYP11B2 of 1.7 nM and a CYP11B2 (versus CYP11B1) selectivity of 16.5, comparable to the known inhibitor R-fadrozole .
Aldosterone Synthase Inhibition
properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-2-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14(12-23-13-20-17-8-3-4-9-18(17)23)19(24)22-21-11-15-6-5-7-16(10-15)25-2/h3-11,13-14H,12H2,1-2H3,(H,22,24)/b21-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHPZBZMBQRCPB-SRZZPIQSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326068 | |
Record name | 3-(benzimidazol-1-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26667143 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)-2-methylpropanehydrazide | |
CAS RN |
518018-87-6 | |
Record name | 3-(benzimidazol-1-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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